Cas no 1805511-70-9 (2,3-Bis(trifluoromethyl)-5-ethylbenzylamine)

2,3-Bis(trifluoromethyl)-5-ethylbenzylamine Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Bis(trifluoromethyl)-5-ethylbenzylamine
-
- Inchi: 1S/C11H11F6N/c1-2-6-3-7(5-18)9(11(15,16)17)8(4-6)10(12,13)14/h3-4H,2,5,18H2,1H3
- InChI Key: LAKOYAQGFCIJFG-UHFFFAOYSA-N
- SMILES: FC(C1C(C(F)(F)F)=CC(CC)=CC=1CN)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 272
- XLogP3: 3.3
- Topological Polar Surface Area: 26
2,3-Bis(trifluoromethyl)-5-ethylbenzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000282-1g |
2,3-Bis(trifluoromethyl)-5-ethylbenzylamine |
1805511-70-9 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
2,3-Bis(trifluoromethyl)-5-ethylbenzylamine Related Literature
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
Additional information on 2,3-Bis(trifluoromethyl)-5-ethylbenzylamine
Recent Advances in the Study of 2,3-Bis(trifluoromethyl)-5-ethylbenzylamine (CAS: 1805511-70-9)
2,3-Bis(trifluoromethyl)-5-ethylbenzylamine (CAS: 1805511-70-9) is a fluorinated benzylamine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug discovery, particularly as a versatile building block for the synthesis of novel bioactive compounds. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic routes, and biological activities.
The compound's unique structural features, including the presence of trifluoromethyl groups and an ethyl substituent, contribute to its enhanced lipophilicity and metabolic stability. These properties make it an attractive candidate for the development of pharmaceuticals targeting central nervous system (CNS) disorders and other therapeutic areas. Recent publications have highlighted its role in the synthesis of potent enzyme inhibitors and receptor modulators, with promising results in preclinical models.
One of the key advancements in the study of 2,3-Bis(trifluoromethyl)-5-ethylbenzylamine is the optimization of its synthetic pathway. Researchers have developed more efficient and scalable methods for its production, reducing the cost and time required for large-scale synthesis. These improvements have facilitated its broader application in medicinal chemistry campaigns, enabling the rapid generation of compound libraries for high-throughput screening.
In addition to its synthetic utility, recent investigations have explored the biological activities of derivatives based on this scaffold. For instance, studies have demonstrated that certain analogs exhibit significant inhibitory effects on specific protein targets involved in inflammatory and neurodegenerative diseases. These findings underscore the potential of 2,3-Bis(trifluoromethyl)-5-ethylbenzylamine as a valuable pharmacophore in drug design.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Ongoing research aims to address these gaps, with a focus on structure-activity relationship (SAR) studies and in vivo efficacy evaluations. Collaborative efforts between academic and industrial researchers are expected to further advance the understanding and application of this compound in the coming years.
In conclusion, 2,3-Bis(trifluoromethyl)-5-ethylbenzylamine (CAS: 1805511-70-9) represents a promising scaffold in medicinal chemistry, with recent studies highlighting its potential in drug discovery. Continued research efforts will be crucial to unlocking its full therapeutic potential and translating these findings into clinically relevant applications.
1805511-70-9 (2,3-Bis(trifluoromethyl)-5-ethylbenzylamine) Related Products
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)


